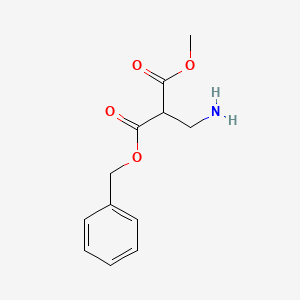
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is an organic compound with a complex structure that includes benzyl, methyl, and aminomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate typically involves multiple steps. One common method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This reaction is often carried out under mild conditions using sodium ethoxide in ethanol as the base and solvent, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and halides (Cl^-, Br^-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and methyl groups can interact with hydrophobic regions of proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
Benzyl alcohol: Shares the benzyl group but lacks the aminomethyl and propanedioate moieties.
Methyl propanoate: Contains the methyl and propanedioate groups but lacks the benzyl and aminomethyl functionalities.
Uniqueness
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is unique due to its combination of benzyl, methyl, and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)10(7-13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChI-Schlüssel |
RNSUZOFHEPEHOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)





